Lanraplenib (monosuccinate)
Overview
Description
Lanraplenib (monosuccinate) is a highly selective and orally active spleen tyrosine kinase inhibitor. It is primarily being developed for the treatment of inflammatory diseases and certain types of leukemia. Lanraplenib (monosuccinate) inhibits spleen tyrosine kinase activity in platelets via the glycoprotein VI receptor without prolonging bleeding time in monkeys or humans .
Scientific Research Applications
Lanraplenib (monosuccinate) has several scientific research applications:
Chemistry: Used as a tool compound to study spleen tyrosine kinase inhibition.
Biology: Investigated for its effects on B cell activation, maturation, and immunoglobulin production.
Medicine: Being developed for the treatment of autoimmune diseases such as systemic lupus erythematosus and lupus nephritis.
Mechanism of Action
Lanraplenib works by inhibiting the spleen tyrosine kinase (SYK), a nonreceptor tyrosine kinase that mediates signaling from immunoreceptors, including the B cell receptor . In human B cells in vitro, lanraplenib inhibited B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production .
Safety and Hazards
Lanraplenib is considered toxic and contains a pharmaceutically active ingredient . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Future Directions
Lanraplenib is currently being evaluated in combination with gilteritinib in patients with relapsed or refractory FLT3-mutated acute myeloid leukemia (AML) . The combination of Lanraplenib and gilteritinib targets aberrant proliferation and differentiation blockade in AML . This suggests that Lanraplenib may have potential future applications in the treatment of other diseases as well.
Preparation Methods
Industrial Production Methods: Industrial production of Lanraplenib (monosuccinate) would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Lanraplenib (monosuccinate) primarily undergoes metabolic reactions in the body. These include:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Reduction: Involves the reduction of specific functional groups.
Substitution: Occurs at various positions on the molecule depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Commonly involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Typically uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic reagents under controlled conditions.
Major Products Formed: The major products formed from these reactions include various metabolites that are further processed and excreted by the body .
Comparison with Similar Compounds
Lanraplenib (monosuccinate) is compared with other spleen tyrosine kinase inhibitors such as entospletinib and fostamatinib. While all these compounds inhibit spleen tyrosine kinase, Lanraplenib (monosuccinate) is noted for its enhanced selectivity and more favorable pharmacologic properties. Similar compounds include:
Entospletinib: Another spleen tyrosine kinase inhibitor with clinical activity in acute myeloid leukemia.
Fostamatinib: A spleen tyrosine kinase inhibitor used for the treatment of chronic immune thrombocytopenia .
Lanraplenib (monosuccinate) stands out due to its improved selectivity and pharmacokinetic profile, making it a promising candidate for further development in various therapeutic areas.
Properties
IUPAC Name |
6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine;butanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N9O.C4H6O4/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18;5-3(6)1-2-4(7)8/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29);1-2H2,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFRSTNNWJHWGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N9O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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